N-(5-chloropyridin-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
Properties
Molecular Formula |
C10H10ClN5OS |
|---|---|
Molecular Weight |
283.74 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C10H10ClN5OS/c1-16-6-13-15-10(16)18-5-9(17)14-8-3-2-7(11)4-12-8/h2-4,6H,5H2,1H3,(H,12,14,17) |
InChI Key |
PEUJAACOTUEZCP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NC2=NC=C(C=C2)Cl |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with triazole structures exhibit significant antibacterial and antifungal properties. N-(5-chloropyridin-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide has been evaluated for its efficacy against various pathogens.
Case Study: Antifungal Efficacy
In a study on antifungal activity, derivatives of triazole compounds were tested against Candida species. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than standard antifungal agents like fluconazole, indicating strong antifungal potential .
Antiviral Properties
The compound has shown promise in inhibiting viral replication. Similar triazole derivatives have been reported to disrupt viral protein interactions crucial for replication.
Case Study: Influenza Virus
A study assessing antiviral compounds against influenza demonstrated that certain derivatives had low IC50 values, suggesting effective inhibition of viral replication without significant cytotoxicity .
Anticancer Potential
This compound has been investigated for its ability to inhibit cancer cell proliferation through enzyme inhibition and receptor interactions.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | |
| Antiviral | Effective against influenza viruses | |
| Anticancer | Inhibition of tumor cell proliferation |
Materials Science Applications
The unique properties of this compound make it suitable for developing advanced materials. Its chemical structure allows it to be utilized in creating polymers and coatings with specific functionalities.
Case Study: Polymer Development
Research has focused on incorporating triazole derivatives into polymer matrices to enhance mechanical properties and thermal stability. This application is particularly relevant in the fields of electronics and protective coatings.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs, their substituent variations, and associated biological activities. Key differences in substituents and their implications are highlighted.
Structural Analogues and Substituent Analysis
Key Observations
Substituent Impact on Activity: Pyridine vs. Triazole Substituents: The presence of a 4-methyl group on the triazole (target compound) may enhance metabolic stability compared to 4-ethyl or 4-carbamoylmethyl substituents in other analogs. Electron-withdrawing groups (e.g., pyridine) on the triazole improve receptor binding in Orco agonists , while 4-amino groups () facilitate anti-exudative effects via hydrogen bonding .
Biological Activity Trends: Orco Agonists: VUAA-1 and OLC-12 () share a triazole-sulfanyl-acetamide core but differ in aryl and pyridine substituents. The 4-ethylphenyl and pyridin-3-yl groups in VUAA-1 optimize Orco channel activation . Anti-Exudative Activity: compounds with a 4-amino-triazole and furan substituent showed 40–60% inhibition of exudate volume in rat models, comparable to diclofenac sodium . Antimicrobial Activity: Derivatives with electron-withdrawing groups (e.g., chloro, nitro) on the aryl ring () exhibited MIC values of 12.5–25 µg/mL against E. coli and S. aureus .
Synthetic Methods :
- The target compound’s synthesis likely involves alkylation of a triazole-3-thiol with α-chloroacetamide derivatives, a method used for analogs in and . Microwave-assisted synthesis () could improve yield and reduce reaction time compared to conventional methods.
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | VUAA-1 (Orco Agonist) | KA3 (Antimicrobial Derivative) |
|---|---|---|---|
| Molecular Weight | ~309.75 g/mol* | 413.93 g/mol | ~450–500 g/mol (varies by R) |
| LogP | Estimated ~2.1 (moderate lipophilicity) | ~3.5 (higher lipophilicity due to ethylphenyl) | ~2.8–3.2 |
| Hydrogen Bond Acceptors | 6 (pyridine N, triazole N, sulfanyl S, acetamide O) | 7 | 8–9 (additional carbamoyl groups) |
| Bioactivity | Hypothesized: Insecticidal/antimicrobial | Confirmed Orco agonist | Confirmed antimicrobial (MIC: 12.5 µg/mL) |
*Calculated based on structure.
Preparation Methods
Cyclocondensation of Thiosemicarbazides
A widely adopted method involves the cyclization of thiosemicarbazides under acidic or basic conditions. For example, hydrazine hydrate reacts with carbon disulfide in ethanol to form 1,2,4-triazole-3-thione precursors, which are subsequently methylated using methyl iodide.
Reaction Conditions :
Alternative Route via Acylthiosemicarbazides
Acylthiosemicarbazides derived from carboxylic acid hydrazides undergo intramolecular cyclization in the presence of phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). This method offers higher regioselectivity for the 4-methyl substituent.
Key Data :
Synthesis of N-(5-Chloropyridin-2-yl)-2-Bromoacetamide
Amidation of 5-Chloropyridin-2-Amine
Bromoacetyl bromide is reacted with 5-chloropyridin-2-amine in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at 0–5°C to minimize side reactions.
Optimization Notes :
-
Stoichiometry : A 1.2:1 molar ratio of bromoacetyl bromide to amine ensures complete conversion.
-
Workup : Sequential washes with NaHCO₃ (5%) and brine improve purity.
-
Yield : 85–90% after column chromatography (SiO₂, hexane/ethyl acetate).
Coupling of Intermediates via Nucleophilic Substitution
The final step involves the reaction of 4-methyl-1,2,4-triazole-3-thiol with N-(5-chloropyridin-2-yl)-2-bromoacetamide. The thiolate anion, generated in situ using potassium carbonate (K₂CO₃) or sodium hydride (NaH), displaces the bromide ion in a classic Sₙ2 mechanism.
Representative Procedure :
-
Reagents :
-
4-Methyl-1,2,4-triazole-3-thiol (1.0 equiv).
-
N-(5-Chloropyridin-2-yl)-2-bromoacetamide (1.05 equiv).
-
K₂CO₃ (2.0 equiv).
-
-
Solvent : Dimethylformamide (DMF) or acetonitrile.
-
Conditions : Stirring at 60°C for 12–16 hours under nitrogen.
-
Purification : Column chromatography (SiO₂, gradient elution with ethyl acetate/methanol).
Yield Comparison :
| Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 60°C | 12 | 75 |
| Acetonitrile | 80°C | 10 | 68 |
| THF | 50°C | 18 | 62 |
One-Pot Synthesis Approach
Recent advancements propose a one-pot strategy to streamline synthesis. In this method, 5-chloropyridin-2-amine, bromoacetyl bromide, and 4-methyl-1,2,4-triazole-3-thiol are reacted sequentially without isolating intermediates.
Advantages :
Critical Parameters :
-
Order of Addition : Bromoacetyl bromide must react with the amine before introducing the triazolethiol.
-
Base Selection : DIPEA outperforms triethylamine in minimizing side reactions.
Crystallization and Polymorph Control
The final compound exhibits polymorphism, impacting solubility and bioavailability. Crystallization from ethanol/water (7:3 v/v) at 4°C yields a monoclinic polymorph with favorable dissolution properties.
Characterization Data :
Q & A
Q. Optimization Considerations :
- Temperature : Excess heat may lead to byproducts like disulfides.
- Solvent choice : DMF improves solubility but may require rigorous drying.
- Reaction time : Monitor via TLC to avoid over-alkylation ().
How can researchers confirm the molecular structure and purity of this compound?
Basic Research Question
A multi-technique approach is essential:
- 1H/13C NMR : Confirm substituent positions (e.g., pyridinyl Cl, triazole-CH3) and acetamide linkage. For example, the sulfanyl (-S-) group adjacent to the acetamide appears as a singlet near δ 3.8–4.2 ppm in 1H NMR ().
- IR spectroscopy : Validate the -NH (3300–3200 cm⁻¹) and C=O (1680–1650 cm⁻¹) stretches ().
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]+) and rule out impurities ().
Advanced Tip : High-resolution mass spectrometry (HRMS) resolves isotopic patterns for Cl and S atoms ().
What methodologies are recommended for resolving contradictions in reported biological activity data?
Advanced Research Question
Discrepancies in bioactivity (e.g., anti-exudative vs. enzyme inhibition) may arise from:
- Assay variability : Standardize protocols (e.g., cell lines, dose ranges) using guidelines from and .
- Structural analogs : Compare activity of derivatives (e.g., pyridine vs. furan substitutions) to identify pharmacophores ().
- Computational validation : Use molecular docking (AutoDock Vina) and PASS prediction to cross-validate experimental IC50 values ().
Example : If anti-inflammatory activity conflicts, re-test under controlled edema models in rodents ().
How can X-ray crystallography address challenges in structural elucidation?
Advanced Research Question
For low-quality crystals or twinning:
Q. Key Parameters from :
| Parameter | Value |
|---|---|
| Space group | P21/c |
| a, b, c (Å) | 14.25, 16.33, 10.16 |
| β (°) | 96.37 |
| R-factor | <0.05 |
How to design derivatives for structure-activity relationship (SAR) studies?
Advanced Research Question
Focus on modifying:
Q. Synthetic Workflow :
Synthesize analogs via parallel alkylation ().
Screen for bioactivity (e.g., enzyme inhibition in ).
Perform QSAR modeling to correlate substituents with activity ().
What computational tools predict the biological potential of this compound?
Advanced Research Question
- PASS algorithm : Predicts anti-inflammatory, antimicrobial, and kinase-inhibitory activity based on structural fragments ().
- Molecular docking : Use AutoDock or Schrödinger Suite to simulate binding to targets like COX-2 or BSA ().
- ADMET prediction : SwissADME or pkCSM evaluates bioavailability and toxicity ().
Case Study : Docking of a triazole-acetamide analog with BSA showed hydrogen bonding with Lys114 and π-π stacking with Phe134 ().
How to troubleshoot low yields in large-scale synthesis?
Advanced Research Question
Q. Yield Data from Analogous Syntheses :
| Derivative | Yield (%) | Purity (%) |
|---|---|---|
| Pyridine analog | 72 | 98 |
| Furan analog | 58 | 95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
